molecular formula C8H3BrINO2 B1412543 2-Bromo-4-cyano-5-iodobenzoic acid CAS No. 1805526-45-7

2-Bromo-4-cyano-5-iodobenzoic acid

Cat. No. B1412543
CAS RN: 1805526-45-7
M. Wt: 351.92 g/mol
InChI Key: ASZJHHPDYOUPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-cyano-5-iodobenzoic acid (BCIBA) is an organic compound with a wide range of applications in the scientific research field. BCIBA is a brominated benzoic acid derivative and is of particular interest for its versatile properties, including its ability to form strong covalent bonds with different functional groups. It is a versatile reagent for organic synthesis and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

2-Bromo-4-cyano-5-iodobenzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. It has also been used as a substrate for enzyme-catalyzed reactions, including the study of the mechanism of action of enzymes. Additionally, 2-Bromo-4-cyano-5-iodobenzoic acid has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA.

Mechanism of Action

2-Bromo-4-cyano-5-iodobenzoic acid is an effective reagent for the synthesis of organic compounds and can be used to form strong covalent bonds with different functional groups. It is also a strong ligand in coordination chemistry and can be used to bind to metal ions. In addition, 2-Bromo-4-cyano-5-iodobenzoic acid can be used as a substrate for enzyme-catalyzed reactions, where it can be used to study the mechanism of action of enzymes.
Biochemical and Physiological Effects
2-Bromo-4-cyano-5-iodobenzoic acid has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties and to have a protective effect against oxidative stress. Additionally, 2-Bromo-4-cyano-5-iodobenzoic acid has been shown to have anti-inflammatory and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

2-Bromo-4-cyano-5-iodobenzoic acid is a versatile reagent for organic synthesis and is a strong ligand in coordination chemistry. It is a relatively stable compound and has a low toxicity profile. However, it is not soluble in water and is sensitive to light and heat. Additionally, 2-Bromo-4-cyano-5-iodobenzoic acid is a relatively expensive reagent and is not widely available.

Future Directions

The potential future directions of 2-Bromo-4-cyano-5-iodobenzoic acid research include further study of its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research into its ability to form strong covalent bonds with different functional groups may lead to new and improved synthetic methods. Additionally, further study of its ability to act as a substrate for enzyme-catalyzed reactions may lead to new insights into the mechanism of action of enzymes. Finally, further research into its potential applications in the fields of drug design and development may lead to new and improved drugs.

properties

IUPAC Name

2-bromo-4-cyano-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrINO2/c9-6-1-4(3-11)7(10)2-5(6)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZJHHPDYOUPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(=O)O)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-cyano-5-iodobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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